molecular formula C23H17N3 B6509189 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-34-9

3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509189
CAS No.: 901045-34-9
M. Wt: 335.4 g/mol
InChI Key: SUDYEAGPYBHQJJ-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline consists of a pyrazole ring fused to a quinoline ring, with a phenyl group and a 4-methylphenyl group attached to the pyrazole and quinoline rings, respectively.

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c1-16-11-13-17(14-12-16)22-20-15-24-21-10-6-5-9-19(21)23(20)26(25-22)18-7-3-2-4-8-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDYEAGPYBHQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylphenylhydrazine with 2-phenylquinoline-3-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture at elevated temperatures for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

The biological activity of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological processes.

Key Biological Activities:

  • Enzyme Inhibition :
    • The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Studies indicate IC50 values in the low micromolar range, demonstrating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
  • Antineoplastic Activity :
    • Research has documented the compound’s ability to inhibit cancer cell proliferation in vitro. It exhibits significant reductions in cell viability across various cancer cell lines, including HeLa and A375 cells, at micromolar concentrations.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have explored the applications of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline:

  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that the compound effectively reduces inflammation markers in cell cultures treated with pro-inflammatory cytokines.
  • Cancer Research :
    • A study published in a peer-reviewed journal highlighted the compound's effectiveness against melanoma cell lines, showing a dose-dependent response in reducing cell viability and inducing apoptosis.
  • Antimicrobial Testing :
    • Initial tests against common bacterial strains showed promising results; however, comprehensive studies are necessary to confirm these findings and establish minimum inhibitory concentrations (MICs).

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.

    Pyrazole: A five-membered ring containing two nitrogen atoms, known for its diverse pharmacological properties.

    Quinazoline: A bicyclic compound with a wide range of therapeutic applications.

Uniqueness

3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazole-quinoline structure, which imparts distinct biological activities and chemical properties. The presence of both phenyl and 4-methylphenyl groups further enhances its potential as a versatile bioactive molecule .

Biological Activity

3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. Its unique structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases involved in cell proliferation, which is critical in cancer therapy.
  • Receptor Modulation : It may modulate the activity of specific receptors, influencing downstream signaling pathways associated with inflammation and other diseases.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Effects : It has shown antibacterial properties against several pathogenic strains, indicating potential for use in treating infections.
  • Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production and signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation,
AntimicrobialActivity against pathogenic bacteria ,
Anti-inflammatoryReduction in pro-inflammatory cytokines ,

Case Studies

Several studies have highlighted the biological efficacy of 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline:

  • Cancer Cell Line Study : A study investigated the compound's effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Study : In vitro tests demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its anti-inflammatory potential.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline?

The compound is typically synthesized via cyclocondensation or cyclization reactions. A widely used method involves 2,4-dichloroquinoline-3-carbonitrile as a starting material, where selective substitution reactions introduce aryl groups at specific positions . For example, the 4-methylphenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution. Another approach employs 4-arylidenepyrazolin-5-ones , which undergo cyclization in the presence of substituted anilines to form the pyrazoloquinoline core . Key steps include refluxing in xylene (25–30 hours) and purification via recrystallization (e.g., methanol or cyclohexane) .

Q. How is structural characterization performed for pyrazoloquinoline derivatives?

Characterization relies on 1H/13C NMR , FT-IR , and elemental analysis . For instance:

  • 1H NMR (CDCl₃) of a related compound shows aromatic protons at δ 7.24–8.47 ppm and methyl groups at δ 2.16–2.52 ppm .
  • Elemental analysis (e.g., C 78.31%, H 4.76%, N 11.30%) confirms purity .
  • X-ray crystallography resolves regiochemistry and intermolecular interactions (e.g., π–π stacking at 3.78 Å) .

Q. What solvents and catalysts are optimal for pyrazoloquinoline synthesis?

  • Solvents : Xylene, THF, or ethanol for reflux conditions (e.g., 338 K for 25–30 hours) .
  • Catalysts : Iodine or chloranil (1.4 mmol) for cyclization, achieving yields up to 30–32% .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazoloquinoline synthesis be addressed?

Regioselectivity depends on substituent electronic effects and reaction conditions. For example:

  • Electron-withdrawing groups (e.g., –CF₃) on aldehydes favor cyclization at the 4-position .
  • Steric hindrance from bulky arylidenes (e.g., 4′-methoxybenzal) directs substitution to less hindered sites .
  • DFT calculations or Hammett plots can predict reactivity trends for novel derivatives .

Q. How should conflicting spectral data from synthetic intermediates be resolved?

Contradictions often arise from tautomerism or impurities:

  • Variable-temperature NMR distinguishes tautomers (e.g., NH protons in DMSO-d₆ at δ 13.72 ppm confirm pyrazole tautomerism) .
  • HPLC-MS identifies byproducts (e.g., dimerization during cyclization) .
  • Recrystallization in polar solvents (e.g., ethanol) improves purity for accurate analysis .

Q. What strategies improve low yields in pyrazoloquinoline synthesis?

  • Optimize stoichiometry : Excess aniline (1.2–1.5 eq) enhances cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 hours to 2–4 hours) and improves yields by 15–20% .
  • Catalyst screening : Transition metals (e.g., Pd/C) or Brønsted acids (e.g., p-TsOH) can accelerate key steps .

Q. How is the biological activity of pyrazoloquinolines evaluated in preclinical studies?

  • Antimicrobial assays : MIC values against S. aureus or E. coli are determined via broth microdilution .
  • Cellular uptake studies : Fluorescent derivatives (e.g., λem = 444.5 nm) track intracellular localization .
  • Molecular docking : Targets like DNA topoisomerase II or kinase domains are modeled to rationalize activity .

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